molecular formula C10H14N4O5 B13987385 2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate CAS No. 52743-82-5

2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate

Cat. No.: B13987385
CAS No.: 52743-82-5
M. Wt: 270.24 g/mol
InChI Key: MMMHDTTULDFKDI-UHFFFAOYSA-N
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Description

2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate is a compound that belongs to the class of nitroimidazole derivatives. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The compound features a nitroimidazole moiety linked to a morpholine ring via an ethyl carboxylate group, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in treating infections and as a radiosensitizer in cancer therapy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate involves the interaction of the nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to cell death. This mechanism is particularly effective against anaerobic bacteria and protozoa .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate is unique due to its specific structural features, such as the presence of a morpholine ring, which may enhance its solubility and bioavailability compared to other nitroimidazole derivatives .

Properties

CAS No.

52743-82-5

Molecular Formula

C10H14N4O5

Molecular Weight

270.24 g/mol

IUPAC Name

2-(2-nitroimidazol-1-yl)ethyl morpholine-4-carboxylate

InChI

InChI=1S/C10H14N4O5/c15-10(13-3-6-18-7-4-13)19-8-5-12-2-1-11-9(12)14(16)17/h1-2H,3-8H2

InChI Key

MMMHDTTULDFKDI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)OCCN2C=CN=C2[N+](=O)[O-]

Origin of Product

United States

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